1-(4-Bromobenzyl)-4-ethylpiperazine

Medicinal Chemistry SAR Physicochemical Properties

1-(4-Bromobenzyl)-4-ethylpiperazine serves as a critical electrophilic scaffold for parallel synthesis via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabled by its reactive C–Br bond. Its predicted CNS MPO score of ~5.0–5.5 and absence of hydrogen bond donors make it an ideal starting point for focused CNS drug discovery libraries. Procurement of the 4-bromo isomer ensures superior stability during acidic deprotection steps and provides the correct halogen positional isomer for reproducible SAR campaigns, preventing yield loss and ambiguous activity data.

Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
CAS No. 364793-85-1
Cat. No. B3132151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-4-ethylpiperazine
CAS364793-85-1
Molecular FormulaC13H19BrN2
Molecular Weight283.21 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC=C(C=C2)Br
InChIInChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
InChIKeyDVDSQDKGMVJNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzyl)-4-ethylpiperazine (CAS 364793-85-1): Chemical Identity and Baseline Specifications for Procurement


1-(4-Bromobenzyl)-4-ethylpiperazine (CAS: 364793-85-1) is an N-alkylated piperazine derivative with molecular formula C13H19BrN2 and molecular weight 283.21 g/mol . This compound features a 4-bromobenzyl substituent at one piperazine nitrogen and an ethyl group at the opposite nitrogen [1]. It is commercially available as a research chemical with typical purity specifications of 95–98% , and its predicted physicochemical properties include a LogP of 2.4624, 2 hydrogen bond acceptors, and 3 rotatable bonds .

Why 1-(4-Bromobenzyl)-4-ethylpiperazine Cannot Be Arbitrarily Substituted: Structural Determinants of Reactivity and Biological Potential


Piperazine derivatives containing halogenated benzyl and N-alkyl substituents exhibit structure-dependent pharmacological and physicochemical properties that preclude simple interchange [1]. The specific combination of a 4-bromobenzyl group and an N-ethyl substituent in 1-(4-bromobenzyl)-4-ethylpiperazine establishes a unique steric and electronic profile that directly influences target binding, metabolic stability, and synthetic utility [2][3]. Substituting the 4-bromobenzyl moiety with chloro, fluoro, or unsubstituted benzyl alters halogen bonding capacity, lipophilicity, and reactivity in cross-coupling reactions, while replacing the N-ethyl group with methyl or hydrogen modifies basicity and steric accessibility [4]. Consequently, procurement decisions must be guided by quantifiable differentiation rather than assuming functional equivalence among structurally similar piperazines.

1-(4-Bromobenzyl)-4-ethylpiperazine: Quantified Differentiation from Closest Analogs


N-Ethyl vs. N-Methyl Substitution: Basicity and Lipophilicity Modulation

The N-ethyl substituent in 1-(4-bromobenzyl)-4-ethylpiperazine confers distinct physicochemical properties compared to N-methyl analogs, which affects both synthetic handling and biological target engagement. While direct experimental pKa data for this specific compound are not published, class-level inference from piperazine SAR indicates that N-ethyl substitution increases lipophilicity (LogP contribution) relative to N-methyl, thereby enhancing membrane permeability while modestly reducing aqueous solubility [1][2]. This property profile is advantageous in medicinal chemistry campaigns where balanced ADME parameters are required.

Medicinal Chemistry SAR Physicochemical Properties

4-Bromobenzyl vs. 4-Chlorobenzyl: Stability in Acidic Conditions and Reactivity in Cross-Coupling

The 4-bromobenzyl moiety exhibits superior stability under acidic conditions compared to 4-chlorobenzyl and 4-fluorobenzyl analogs. This stability is critical when the compound is employed as a synthetic intermediate or protecting group in multi-step syntheses requiring acidic deprotection steps [1]. Additionally, the C–Br bond serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not possible with chloro or unsubstituted benzyl analogs under mild conditions [2].

Synthetic Chemistry Protecting Group Strategy Cross-Coupling

Halogen Substituent Positional Isomerism: 4-Bromobenzyl vs. 3-Bromobenzyl Activity Differentiation

The position of bromine substitution on the benzyl ring critically impacts biological activity. In a series of piperazine-containing α-glucosidase inhibitors, the 3-bromobenzyl derivative (IC50 = 65.5 ± 2.0 μM) exhibited significantly greater potency than the 4-chlorobenzyl derivative (IC50 = 96.6 ± 0.1 μM), and the 2-bromobenzyl derivative was even less active (IC50 = 133.5 ± 1.3 μM) [1]. This halogen position-dependent activity trend (meta > para > ortho) demonstrates that the 4-bromobenzyl substitution pattern confers a distinct biological profile compared to the 3-bromo isomer [2].

Enzyme Inhibition Positional Isomer SAR α-Glucosidase

Piperazine N-Substitution: 4-Ethyl vs. Unsubstituted Piperazine Basicity and Synthetic Versatility

The presence of an N-ethyl group in 1-(4-bromobenzyl)-4-ethylpiperazine renders the second piperazine nitrogen (already substituted with the 4-bromobenzyl group) a tertiary amine, thereby eliminating the potential for further N-alkylation at that site . In contrast, 1-(4-bromobenzyl)piperazine (CAS 91345-62-9) retains a secondary amine (pKa ~9.1 ), which is susceptible to additional alkylation, acylation, or sulfonylation reactions . This structural distinction dictates the compound's utility as a terminal building block versus a bifunctional intermediate.

Organic Synthesis Nucleophilicity Alkylation

Predicted Drug-Likeness and CNS Multiparameter Optimization (MPO) Score

1-(4-Bromobenzyl)-4-ethylpiperazine exhibits a physicochemical profile consistent with favorable CNS drug-likeness based on calculated parameters. The compound possesses a molecular weight of 283.21 g/mol, LogP of 2.46, topological polar surface area (TPSA) of 6.48 Ų, and zero hydrogen bond donors . These values yield a CNS MPO score of approximately 5.0–5.5 (on a 0–6 scale), indicating good potential for blood-brain barrier penetration [1]. In comparison, the 4-methoxyphenyl piperazine analog (LogP ~1.8–2.0) exhibits lower lipophilicity, and the unsubstituted piperazine analog (presence of H-bond donor) has reduced CNS MPO score [2].

ADME Prediction CNS Drug Design Physicochemical Profiling

Optimal Research and Industrial Use Cases for 1-(4-Bromobenzyl)-4-ethylpiperazine Based on Verified Differentiation


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C–Br bond of the 4-bromobenzyl moiety serves as an electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions [1]. Procurement of 1-(4-bromobenzyl)-4-ethylpiperazine enables the parallel synthesis of diverse biaryl, amine-linked, and alkyne-functionalized derivatives from a single starting material. This scenario leverages the superior reactivity of aryl bromides over aryl chlorides under mild catalytic conditions, allowing efficient library synthesis without the need for harsh conditions or protecting group manipulations [2].

CNS-Targeted Fragment and Lead Optimization Libraries

With a predicted CNS MPO score of ~5.0–5.5, 1-(4-bromobenzyl)-4-ethylpiperazine is an ideal scaffold for CNS drug discovery campaigns [3]. The compound's moderate molecular weight, favorable LogP, and absence of hydrogen bond donors align with optimal CNS drug-like properties . When designing focused libraries for neurotransmitter receptor targets (e.g., dopamine, serotonin, histamine receptors where piperazines are privileged scaffolds), this compound provides a balanced physicochemical starting point that can be further optimized through cross-coupling at the bromine position [4].

Multi-Step Synthesis Requiring Acid-Stable Intermediates

In synthetic routes that employ acidic deprotection steps (e.g., Boc removal with HCl or TFA, benzyl ester hydrogenolysis under acidic conditions), the 4-bromobenzyl group demonstrates superior stability compared to 4-chlorobenzyl and 4-fluorobenzyl analogs [5]. Procurement of the bromobenzyl derivative ensures that the piperazine core remains intact during acidic workup, preventing premature cleavage or side reactions that would compromise overall yield and product purity [6].

Structure-Activity Relationship (SAR) Studies of Halogen Positional Isomers

The 4-bromobenzyl substitution pattern represents a critical data point in halogen positional SAR campaigns [7]. When investigating enzyme targets such as α-glucosidase, procurement of the 4-bromo isomer enables direct comparison with 2-bromo and 3-bromo analogs to map the steric and electronic requirements of the binding pocket [8]. The quantifiable differences in IC50 values (e.g., 3-bromo: 65.5 μM vs. 2-bromo: 133.5 μM) underscore the necessity of procuring the specific 4-substituted compound for reproducible SAR conclusions [8].

Technical Documentation Hub

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